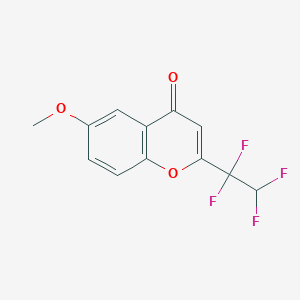

6-methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the chromen-4-one family, characterized by a chromene core with methoxy and tetrafluoroethyl substituents. These features contribute to its unique chemical and physical properties, making it a subject of interest in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of related chromen-4-one derivatives involves multi-step chemical reactions, starting from basic precursors like pentafluoroacetophenone and dimethyl oxalate, leading to complex molecules through reactions such as Friedel-Crafts acylation, annulation, and subsequent cyclization processes (Pimenova et al., 2003). One-pot, solvent-free synthesis methods employing solid acid catalysts have also been developed for the efficient production of chromen-2-one derivatives (Velpula et al., 2015).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been elucidated through X-ray crystallography, revealing specific conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the molecular structure (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-4-one compounds undergo various chemical reactions, including cyclization, hydrolysis, and decarbonylation, leading to the formation of different products with potential biological activities. The presence of methoxy and tetrafluoroethyl groups influences the reactivity and the outcome of these reactions (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Advanced techniques like X-ray diffraction and NMR spectroscopy are utilized to analyze these properties (Wang et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, are significantly affected by the substitution pattern on the chromen-4-one core. Studies on the electronic structure, obtained through quantum chemical calculations, provide insights into the reactivity and stability of these molecules (Evecen & Tanak, 2016).

科学的研究の応用

Environment-Sensitive Fluorophores

Studies on similar fluorophores, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, have revealed their potential as environment-sensitive fluorescent probes. These compounds exhibit almost no fluorescence in aprotic solvents but strongly fluoresce at long wavelengths in protic solvents. This property makes them applicable for developing new fluorogenic sensors that operate on an "off-on" mechanism in response to environmental changes (Uchiyama et al., 2006).

Antibacterial Evaluation

Another study synthesized a series of compounds related to 6-methoxy chromen-2-ones through a one-pot multicomponent reaction. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains. Some derivatives showed broad-spectrum antibacterial activity, offering insights into the structural requirements for antimicrobial efficacy (Velpula et al., 2015).

Phototransformation Studies

Phototransformation of certain chromen-4-ones, bearing methoxy and alkoxy groups, has been investigated, showing that upon UV light exposure, these compounds undergo regioselective photocyclisation and dealkoxylation. These reactions lead to the formation of complex structures, indicating potential for photodynamic therapy applications and the development of photoresponsive materials (Khanna et al., 2015).

Spectroscopic and Structural Analysis

The structural and electronic properties of tectorigenin, a compound structurally similar to 6-methoxy chromen-4-ones, have been studied using a combined experimental and theoretical approach. This includes vibrational spectroscopy, density functional theory (DFT), and various molecular modeling techniques to understand the stability, reactivity, and potential biological activities of such compounds (Shukla et al., 2020).

Novel Synthetic Approaches

Research into the synthesis and reactions of closely related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has provided new insights into synthetic chemistry. These studies explore novel pathways for creating complex chromen-4-one derivatives with potential for further chemical and biological investigation (Pimenova et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4O3/c1-18-6-2-3-9-7(4-6)8(17)5-10(19-9)12(15,16)11(13)14/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWOQXNXPFGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)